molecular formula C16H12N2 B8706979 5,12-Dihydro-benzo[b]phenazine CAS No. 19029-32-4

5,12-Dihydro-benzo[b]phenazine

Cat. No. B8706979
M. Wt: 232.28 g/mol
InChI Key: OOVVBDPQJDURKE-UHFFFAOYSA-N
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Patent
US06919140B2

Procedure details

2,3-dihydroxynapthalene (10 g, 62.5 mmol), 1,2-phenylenediamine (6.75 g, 62.5 mmol) and N,N-dimethylaniline (54 ml) are placed into a round bottom flask under nitrogen atmosphere. Mixture is stirred at reflux. Reaction is monitored by TLC (CH2Cl2:Heptane/1:1) until all 2,3-dihydroxynaphthalene has reacted (˜3 hours). After cooling to room temperature, toluene (100 ml) is added and solid is collected by vacuum filtration. After washing with toluene (50 ml), ethanol (100 ml) and hexanes (50 ml), the product is dried under vacuum to yield 11.0 g (76% yield) of light yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11](O)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[C:13]1([NH2:20])[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH2:19].CN(C)C1C=CC=CC=1.C(Cl)Cl>C1(C)C=CC=CC=1.CCCCCCC>[CH:18]1[C:13]2[NH:20][C:11]3[CH:10]=[C:9]4[CH:8]=[CH:7][CH:6]=[CH:5][C:4]4=[CH:3][C:2]=3[NH:19][C:14]=2[CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1O
Name
Quantity
6.75 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
54 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
has reacted (˜3 hours)
Duration
3 h
FILTRATION
Type
FILTRATION
Details
solid is collected by vacuum filtration
WASH
Type
WASH
Details
After washing with toluene (50 ml), ethanol (100 ml) and hexanes (50 ml)
CUSTOM
Type
CUSTOM
Details
the product is dried under vacuum
CUSTOM
Type
CUSTOM
Details
to yield 11.0 g (76% yield) of light yellow solid

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=2NC=3C=C4C(=CC3NC12)C=CC=C4
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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